

Discovery and synthesis of Neuroinflammatory-IN-2

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Compound of Interest

Compound Name: Neuroinflammatory-IN-2

Cat. No.: B12404597

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The following technical guide is a hypothetical case study on a fictional molecule, "**Neuroinflammatory-IN-2**." As no public information is available on a compound with this specific name, this document has been constructed based on established principles of drug discovery and neuroinflammation research, drawing from existing scientific literature. The data, synthesis, and specific experimental outcomes presented are illustrative and intended to serve as a technical example for researchers, scientists, and drug development professionals.

An In-Depth Technical Guide to the Discovery and Synthesis of Neuroinflammatory-IN-2

Introduction: The Challenge of Neuroinflammation

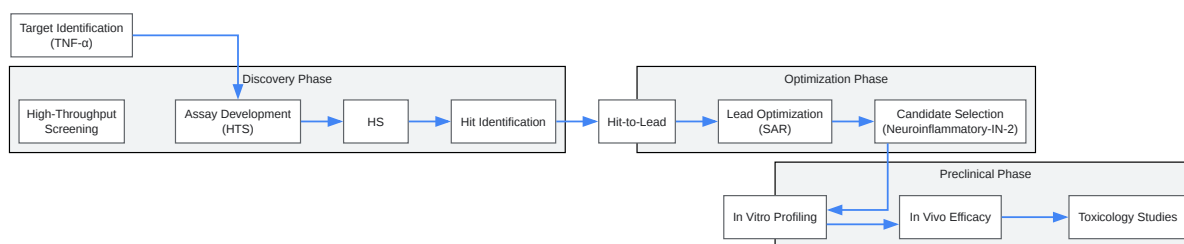
Neuroinflammation is a complex inflammatory response within the central nervous system (CNS) involving the activation of glial cells, such as microglia and astrocytes, and the production of various inflammatory mediators.^{[1][2]} While acute neuroinflammation is a protective mechanism, chronic activation is a key pathological feature in a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.^{[1][3]} Key mediators in this process include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- α), Interleukin-1 β (IL-1 β), and Interleukin-6 (IL-6), which are released by activated microglia and can lead to neuronal damage and synaptic loss.^[4]

Consequently, targeting the drivers of neuroinflammation represents a promising therapeutic strategy for these debilitating diseases.[5]

This guide details the discovery, synthesis, and characterization of a novel, potent, and selective small-molecule inhibitor of TNF- α , designated **Neuroinflammatory-IN-2**, designed to mitigate neuroinflammatory processes in the CNS.

Discovery of Neuroinflammatory-IN-2

The discovery of **Neuroinflammatory-IN-2** was guided by a target-centric approach focusing on the inhibition of TNF- α , a pivotal cytokine in neuroinflammatory cascades. The workflow for the discovery and development of this inhibitor is outlined below.



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Caption: Drug discovery workflow for **Neuroinflammatory-IN-2**.

Target Rationale and Screening

TNF- α was selected as the target due to its well-documented role in mediating inflammatory responses in the CNS. Small-molecule inhibitors offer potential advantages over biologics, including oral bioavailability and better CNS penetration. A high-throughput screening (HTS) campaign of a 500,000-compound library was initiated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed to detect the disruption of the TNF- α trimer. Hits were confirmed and triaged through a series of secondary assays, including a cell-

based assay measuring the inhibition of TNF- α -induced NF- κ B activation in HEK293 cells. The hit-to-lead process focused on improving potency, selectivity, and drug-like properties, leading to the identification of the 1,4,5,6-tetrahydrobenzo[4][6]oxepino[4,5-d]pyrimidin-2-amine scaffold. Extensive structure-activity relationship (SAR) studies culminated in the selection of **Neuroinflammatory-IN-2**.

Synthesis of Neuroinflammatory-IN-2

Neuroinflammatory-IN-2 is synthesized via a multi-step sequence starting from commercially available materials. The key step involves a condensation reaction to form the central pyrimidine ring.

(Note: The following is a representative synthetic scheme for a hypothetical molecule of this class.)

Scheme 1: Synthesis of **Neuroinflammatory-IN-2**

- Step 1: Synthesis of 3,4-dihydrobenzo[b]oxepin-5(2H)-one. This intermediate is prepared via a Friedel-Crafts acylation of an appropriate substituted phenol, followed by cyclization.
- Step 2: Formylation. The ketone from Step 1 is treated with ethyl formate in the presence of a strong base (e.g., sodium methoxide) to yield a β -keto aldehyde.
- Step 3: Condensation and Cyclization. The intermediate from Step 2 is condensed with guanidine hydrochloride in the presence of a base (e.g., potassium carbonate) to construct the final 1,4,5,6-tetrahydrobenzo[4][6]oxepino[4,5-d]pyrimidin-2-amine core structure of **Neuroinflammatory-IN-2**.

Biological Characterization

Neuroinflammatory-IN-2 was subjected to a comprehensive panel of in vitro and in vivo assays to determine its potency, selectivity, and efficacy in models of neuroinflammation.

Quantitative Data Summary

The biological activity of **Neuroinflammatory-IN-2** is summarized in the table below.

Assay Type	Parameter	Neuroinflammatory-IN-2
Biochemical Assay	TNF- α Trimer Disruption (TR-FRET) IC50	35 nM
Cell-Based Assays		
TNF- α -induced NF- κ B Inhibition (HEK293) IC50	85 nM	
LPS-induced TNF- α release (BV-2 Microglia) IC50	120 nM	
LPS-induced IL-6 release (BV-2 Microglia) IC50	150 nM	
Cytotoxicity (BV-2 Microglia) CC50	> 30 μ M	
In Vivo Efficacy		
LPS-induced Brain TNF- α Reduction (Mouse)	65% reduction @ 10 mg/kg	

Experimental Protocols

This assay assesses the ability of a test compound to inhibit the release of pro-inflammatory cytokines from microglia stimulated with lipopolysaccharide (LPS).

- **Cell Culture:** BV-2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- **Plating:** Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
- **Compound Treatment:** The culture medium is replaced with fresh serum-free medium. Cells are pre-treated with various concentrations of **Neuroinflammatory-IN-2** or vehicle (0.1% DMSO) for 1 hour.

- Stimulation: LPS (from E. coli O111:B4) is added to each well to a final concentration of 100 ng/mL to induce an inflammatory response.[7] A set of wells without LPS stimulation serves as a negative control.
- Incubation: The plates are incubated for 24 hours at 37°C.
- Supernatant Collection: After incubation, the plates are centrifuged, and the culture supernatant is collected.
- Cytokine Quantification: The concentrations of TNF- α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
- Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

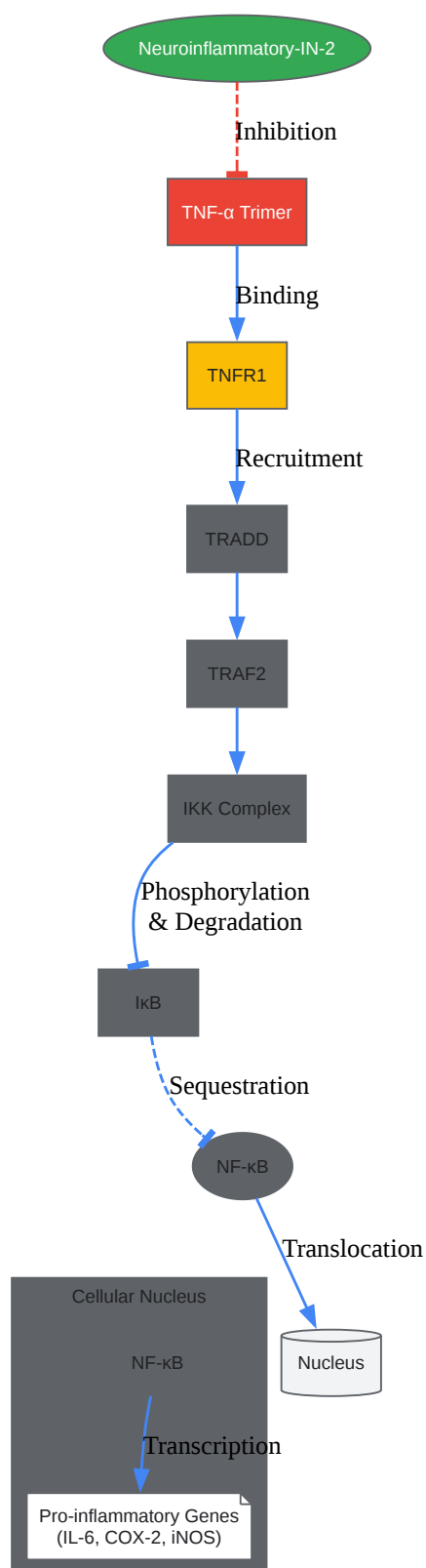
This in vivo model evaluates the efficacy of a test compound in reducing neuroinflammation in a living organism.

- Animals: Male C57BL/6 mice (8-10 weeks old) are used. Animals are housed under standard conditions with ad libitum access to food and water.
- Compound Administration: **Neuroinflammatory-IN-2** (e.g., at 1, 3, and 10 mg/kg) or vehicle is administered via oral gavage.
- LPS Injection: One hour after compound administration, mice receive an intraperitoneal (IP) injection of LPS at a dose of 1 mg/kg to induce systemic inflammation and subsequent neuroinflammation.[8] Control animals receive a saline injection.
- Tissue Collection: Four hours post-LPS injection, mice are euthanized. The brain is rapidly excised, and the cortex and hippocampus are dissected on ice.
- Homogenization: Brain tissue is homogenized in a lysis buffer containing protease inhibitors.
- Cytokine Measurement: The homogenates are centrifuged, and the supernatant is analyzed for TNF- α and IL-6 levels using ELISA.

- Data Analysis: Cytokine levels in the compound-treated groups are compared to the vehicle-treated LPS group to determine the percentage of inhibition.

Mechanism of Action and Signaling Pathways

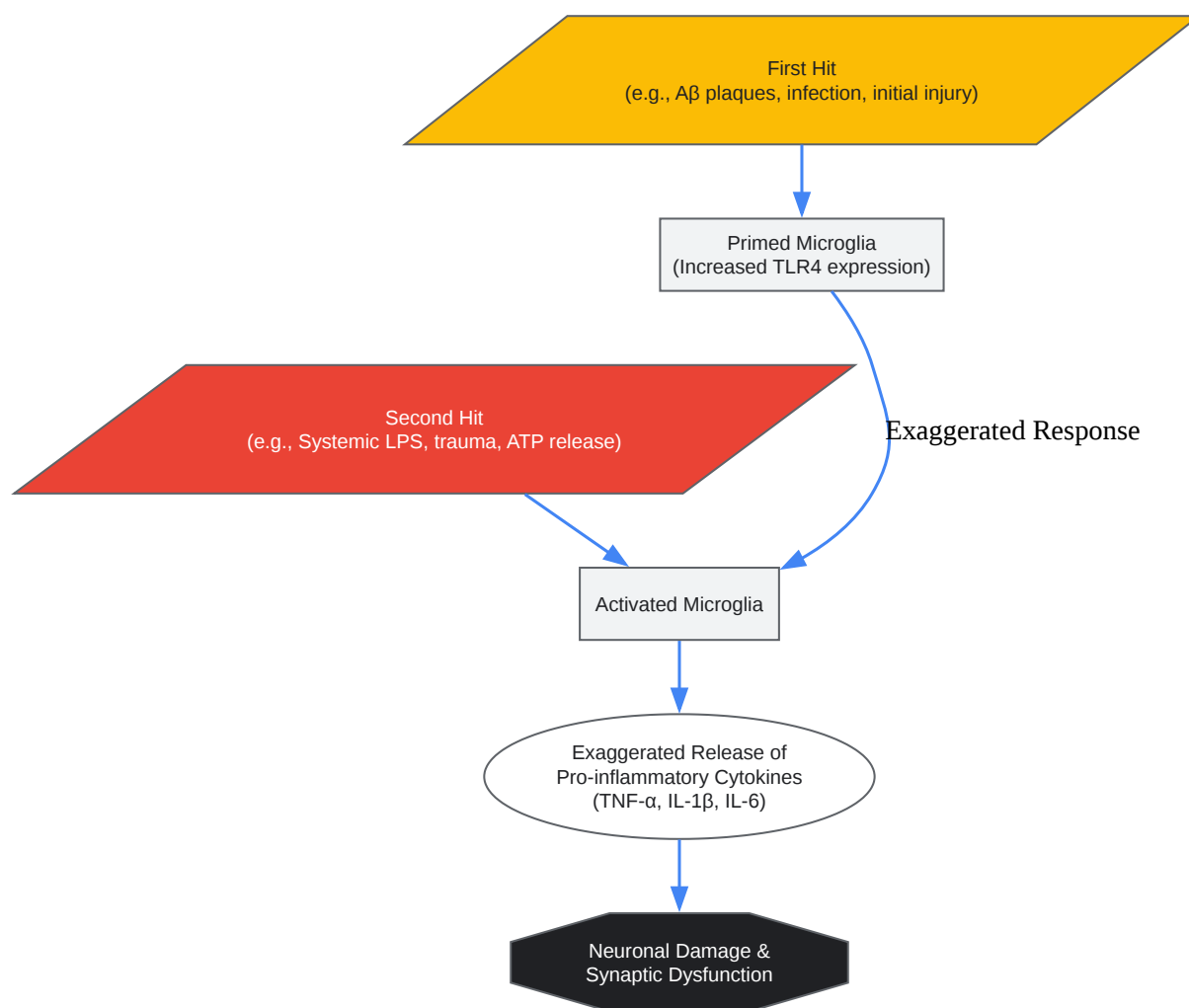
Neuroinflammatory-IN-2 is hypothesized to function by binding to the interface between TNF- α subunits, destabilizing the homotrimer and promoting its dissociation into inactive monomers. This prevents TNF- α from binding to its receptor, TNFR1, thereby inhibiting downstream pro-inflammatory signaling cascades, primarily the NF- κ B pathway.



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Caption: TNF-α signaling pathway and inhibition by **Neuroinflammatory-IN-2**.

The context for the action of **Neuroinflammatory-IN-2** can be understood through the "two-hit" hypothesis of neuroinflammation, where an initial insult primes microglia, and a second stimulus (like systemic inflammation or injury) triggers an exaggerated and damaging inflammatory response.



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